molecular formula C12H16ClNO4S B1421614 4-[(3-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1266483-36-6

4-[(3-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid

Cat. No.: B1421614
CAS No.: 1266483-36-6
M. Wt: 305.78 g/mol
InChI Key: MWJBYKPRRNAXQV-UHFFFAOYSA-N
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Description

4-[(3-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid is a chemical compound with the molecular formula C12H16ClNO4S It is characterized by the presence of a chloro-substituted aromatic ring, a methylsulfonyl group, and a butanoic acid moiety

Preparation Methods

The synthesis of 4-[(3-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration and Reduction: The starting material, 3-chloro-2-methylbenzene, undergoes nitration to form 3-chloro-2-methyl-1-nitrobenzene, followed by reduction to yield 3-chloro-2-methylaniline.

    Sulfonylation: The aniline derivative is then reacted with methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group, forming 3-chloro-2-methyl-N-(methylsulfonyl)aniline.

    Alkylation: The final step involves the alkylation of the sulfonylated aniline with butanoic acid or its derivatives under suitable conditions to obtain the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-[(3-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or the sulfonyl group, resulting in amine or thiol derivatives.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(3-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs with specific therapeutic targets.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(3-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar compounds to 4-[(3-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid include other sulfonylated aromatic amines and butanoic acid derivatives. These compounds may share similar chemical properties and reactivity but differ in their specific substituents and overall structure. The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Some similar compounds include:

  • 4-[(3-Chloro-4-methylphenyl)(methylsulfonyl)amino]butanoic acid
  • 4-[(3-Bromo-2-methylphenyl)(methylsulfonyl)amino]butanoic acid
  • 4-[(3-Chloro-2-methylphenyl)(ethylsulfonyl)amino]butanoic acid

Properties

IUPAC Name

4-(3-chloro-2-methyl-N-methylsulfonylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4S/c1-9-10(13)5-3-6-11(9)14(19(2,17)18)8-4-7-12(15)16/h3,5-6H,4,7-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJBYKPRRNAXQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N(CCCC(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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